5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)-
Description
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- is a heterocyclic compound characterized by a fused benzoxathiepin core containing both oxygen and sulfur atoms. The structure comprises a bicyclic system with a ketone group at position 5, partial saturation at positions 2 and 3 (2,3-dihydro), and a phenoxymethyl substituent at position 2. This compound’s unique structural features contribute to its physicochemical properties, such as moderate lipophilicity (predicted logP ~3.2) and molecular weight of approximately 290 g/mol.
Properties
CAS No. |
821768-60-9 |
|---|---|
Molecular Formula |
C16H14O3S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-(phenoxymethyl)-2,3-dihydro-4,1-benzoxathiepin-5-one |
InChI |
InChI=1S/C16H14O3S/c17-16-14-8-4-5-9-15(14)20-11-13(19-16)10-18-12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
InChI Key |
JQHFSCZJCXPWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C2S1)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- can be achieved through several methods. One common approach involves the cyclization of alkylated 2-mercaptophenol via regioselective Dieckmann cyclization. This method typically yields the desired compound with a high degree of regioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the protection of the carbonyl group using cyclic and acyclic ketals can be employed to improve the stability of intermediates during the synthesis .
Chemical Reactions Analysis
Types of Reactions
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cardiovascular disorders and neurological conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, benzoxathiepin derivatives have been shown to exhibit serotonin receptor-blocking activity, which can influence neurotransmitter signaling and potentially treat neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocyclic Systems
The benzoxathiepin scaffold shares similarities with other sulfur- and oxygen-containing heterocycles. Below is a comparative analysis with two pharmacologically relevant analogues:
Key Observations:
- Core Heterocycle Differences : The benzoxathiepin core (oxygen and sulfur) contrasts with diltiazem’s benzothiazepine (sulfur only) and nintedanib’s indole (nitrogen-only) systems. These differences influence electronic properties and binding interactions.
- Substituent Effects: The phenoxymethyl group in the target compound may enhance aromatic π-π stacking compared to diltiazem’s acetyloxy and dimethylaminoethyl groups, which contribute to calcium channel binding . Nintedanib’s bulky substituents facilitate multi-kinase inhibition via ATP-binding site interactions .
- Pharmacokinetic Implications: The target compound’s lower molecular weight (~290 vs.
Physicochemical and Pharmacodynamic Comparisons
- Lipophilicity: The phenoxymethyl group increases lipophilicity (predicted logP ~3.2) relative to diltiazem (logP ~2.8) but lower than nintedanib (logP ~4.1). This impacts tissue distribution and CNS penetration.
- Solubility : The ketone and ether groups in the benzoxathiepin may improve aqueous solubility compared to nintedanib’s ester and amide functionalities, which require prodrug strategies for bioavailability .
- Target Selectivity : While nintedanib’s indole scaffold allows broad kinase inhibition, the benzoxathiepin’s rigidity and sulfur-oxygen motif could favor selective interactions with redox-sensitive targets (e.g., glutathione pathways) or ion channels.
Biological Activity
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- is a compound belonging to the class of benzothiepin derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
- Molecular Formula : C₁₁H₉O₂S
- Molecular Weight : 205.25 g/mol
- CAS Number : Not widely reported; similar compounds may be referenced for structural comparisons.
The biological activity of 5H-4,1-benzoxathiepin derivatives is primarily attributed to their ability to interact with various biological targets. These interactions can lead to the inhibition of specific enzymes or receptors involved in disease processes. For instance, compounds in this class have been shown to modulate inflammatory pathways and exhibit antimicrobial effects through disruption of bacterial cell wall synthesis.
Antimicrobial Activity
Research indicates that benzothiepin derivatives exhibit significant antimicrobial properties. A study published in the European Journal of Medicinal Chemistry highlighted the effectiveness of similar benzothiepin compounds against a range of Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Activity
Another significant area of research focuses on the anti-inflammatory properties of this compound. In vitro studies have demonstrated that benzothiepin derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A recent study evaluated the antimicrobial activity of a series of benzothiepin derivatives, including 5H-4,1-benzoxathiepin-5-one. The results indicated potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting potential therapeutic applications in treating resistant infections.
-
Case Study on Anti-inflammatory Effects
- In a controlled experiment involving human monocytes, treatment with the compound resulted in a significant reduction in the production of inflammatory markers compared to untreated controls. This suggests its potential use as an adjunct therapy in chronic inflammatory conditions.
In Vivo Studies
In vivo studies have shown that administration of benzothiepin derivatives can lead to reduced inflammation and improved outcomes in animal models of arthritis. These studies support the hypothesis that these compounds may serve as effective anti-inflammatory agents.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenoxymethyl group enhance the biological activity of benzothiepin derivatives. For example, substituting different functional groups on the phenyl ring can significantly affect both antimicrobial and anti-inflammatory activities.
| Substituent | Activity Change |
|---|---|
| -OH | Increased activity |
| -Cl | Decreased activity |
| -NO₂ | Variable activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
